molecular formula C16H15NO3 B595933 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261915-41-6

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B595933
CAS No.: 1261915-41-6
M. Wt: 269.3
InChI Key: JECHUEVGKNJDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C16H15NO3. It is known for its complex structure and versatility in scientific research. This compound is often used in various chemical reactions and has significant applications in chemistry, biology, medicine, and industry .

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is widely used in scientific research due to its versatility:

Safety and Hazards

The safety information and MSDS for “2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid” can be found on the product link provided by the manufacturer .

Mechanism of Action

Target of Action

. The role of these enzymes can vary widely, from catalyzing biochemical reactions to regulating metabolic pathways.

Biochemical Pathways

, suggesting that it may influence a variety of biochemical processes.

Pharmacokinetics

. These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.

Result of Action

. As a substrate for various enzymes, its transformation could result in the production of metabolites with potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid typically involves the reaction of 3-(N-Ethylaminocarbonyl)phenylboronic acid with 2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Methylaminocarbonyl)phenyl]benzoic acid
  • 2-[3-(Dimethylaminocarbonyl)phenyl]benzoic acid
  • 2-[3-(N-Propylaminocarbonyl)phenyl]benzoic acid

Uniqueness

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different alkyl groups, providing unique properties and applications .

Properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHUEVGKNJDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683349
Record name 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-41-6
Record name 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.